Dietilditiocarbamato de metilo

Descripción general

Descripción

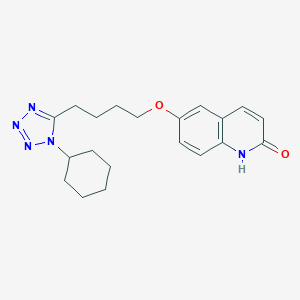

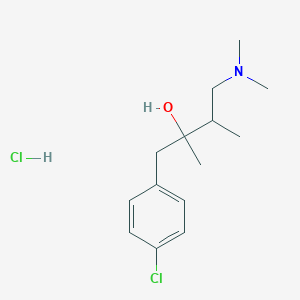

El Dietilditiocarbamato de metilo es un compuesto orgánico con la fórmula química C₆H₁₃NS₂. Es un miembro de la familia de los ditiocarbamatos, que son conocidos por sus propiedades de unión a metales y alta reactividad con los grupos tiol. Este compuesto se utiliza comúnmente como agente quelante y tiene aplicaciones en diversos campos, incluida la agricultura, la medicina y la industria .

Aplicaciones Científicas De Investigación

El Dietilditiocarbamato de metilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como agente quelante para formar complejos metálicos estables.

Biología: Se emplea en estudios que involucran la inhibición de enzimas y la quelación de iones metálicos.

Mecanismo De Acción

El mecanismo de acción del Dietilditiocarbamato de metilo involucra su capacidad para quelar iones metálicos, inhibiendo así metaloproteinasas y otras enzimas. Esta quelación interrumpe la función normal de estas enzimas, lo que lleva a diversos efectos biológicos. La alta afinidad del compuesto por los grupos tiol también juega un papel crucial en su mecanismo de acción .

Compuestos Similares:

Dietilditiocarbamato: Un compuesto estrechamente relacionado con propiedades quelantes similares.

Disulfiram: Conocido por su uso en el tratamiento de la dependencia del alcohol, se metaboliza a dietilditiocarbamato en el cuerpo.

Zineb: Un fungicida ditiocarbamato utilizado en la agricultura.

Unicidad: El this compound es único debido a su metilación específica, que mejora su reactividad y propiedades de unión a metales en comparación con otros ditiocarbamatos. Esto lo hace particularmente efectivo en aplicaciones que requieren una fuerte quelación y reactividad con grupos tiol .

Análisis Bioquímico

Biochemical Properties

Methyl Diethyldithiocarbamate is an active metabolite of the aldehyde dehydrogenase inhibitor disulfiram . It is produced by methylation of the disulfiram metabolite diethyldithiocarbamate in mouse liver microsomes . It inhibits liver low Km aldehyde dehydrogenase (ALDH) in rats .

Cellular Effects

Methyl Diethyldithiocarbamate exhibits cytotoxic effects on certain cell types . It stimulates oxidative stress, leading to increased levels of protein oxidation and lipid peroxidation, adaptive response of GSH-related enzymes, and apoptosis .

Molecular Mechanism

The molecular mechanism of Methyl Diethyldithiocarbamate involves its conversion to MeDDC sulfine and then S-methyl N, N-diethylthiocarbamate sulfoxide, the proposed active metabolite in vivo . Several isoforms of CYP450 and to a lesser extent flavin monooxygenase (FMO) metabolize MeDDC in the liver .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits a moderate increase in thiol-state imbalance but does not cause cell death .

Metabolic Pathways

Methyl Diethyldithiocarbamate is involved in the metabolic pathway of the alcohol deterrent disulfiram . It is converted to MeDDC sulfine and then S-methyl N, N-diethylthiocarbamate sulfoxide, the proposed active metabolite in vivo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Dietilditiocarbamato de metilo se puede sintetizar haciendo reaccionar dietilamina con disulfuro de carbono en presencia de hidróxido de sodio, seguido de metilación con yoduro de metilo. La reacción típicamente ocurre en condiciones alcalinas para facilitar la formación del anión ditiocarbamato .

Métodos de Producción Industrial: En entornos industriales, la producción de this compound implica reacciones a gran escala utilizando reactivos y condiciones similares. El proceso se optimiza para obtener rendimiento y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación para garantizar que el producto final cumpla con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Dietilditiocarbamato de metilo experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar disulfuros.

Reducción: Se puede reducir para formar tioles.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica con haluros de alquilo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen yodo y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los haluros de alquilo como el yoduro de metilo se utilizan comúnmente para reacciones de sustitución.

Principales Productos Formados:

Oxidación: Disulfuros.

Reducción: Tioles.

Sustitución: Ditiocarbamatos alquilados.

Comparación Con Compuestos Similares

Diethyldithiocarbamate: A closely related compound with similar chelating properties.

Disulfiram: Known for its use in treating alcohol dependence, it is metabolized to diethyldithiocarbamate in the body.

Uniqueness: Methyl Diethyldithiocarbamate is unique due to its specific methylation, which enhances its reactivity and metal-binding properties compared to other dithiocarbamates. This makes it particularly effective in applications requiring strong chelation and reactivity with thiol groups .

Propiedades

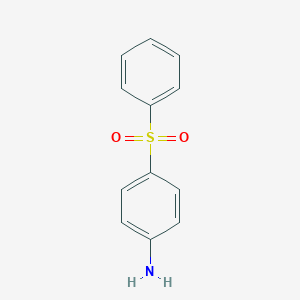

IUPAC Name |

methyl N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRXPFCUABYLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218696 | |

| Record name | Methyl diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686-07-7 | |

| Record name | Methyl N,N-diethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl diethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl diethyldithiocarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL DIETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXX5LM4J4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Methyl diethyldithiocarbamate in relation to the hepatotoxicity induced by alpha-naphthylisothiocyanate (ANIT)?

A: Methyl diethyldithiocarbamate (Me-DDTC) acts as a protective agent against ANIT-induced liver damage. [, ] Research suggests that Me-DDTC inhibits the metabolic activation of ANIT, likely by interfering with the cytochrome P-450-dependent S-oxidative pathway responsible for ANIT's toxicity. [] It's noteworthy that Me-DDTC demonstrates a three-fold higher potency in reducing ANIT-induced hyperbilirubinemia compared to Sodium diethyldithiocarbamate (DDTC). []

Q2: How does Methyl diethyldithiocarbamate impact the metabolism of ANIT?

A: Studies demonstrate that Me-DDTC significantly reduces the urinary excretion of inorganic sulfate, a metabolite of ANIT, within the initial 24 hours of administration. [] This suggests that Me-DDTC inhibits the oxidative desulfuration of ANIT in vivo, ultimately contributing to its protective effect. []

Q3: Does Methyl diethyldithiocarbamate interact with other enzymatic systems in the liver?

A: Yes, similar to its interaction with the ANIT metabolism pathway, Me-DDTC also inhibits the enzymatic metabolism of aminopyrine by rat liver microsomes. [] This inhibition suggests a broader interaction with cytochrome P-450-dependent monooxygenase systems. []

Q4: Is Methyl diethyldithiocarbamate a metabolite of any known drugs?

A: Yes, research indicates that Me-DDTC is a metabolite of Disulfiram in humans. [] Further research in dogs confirms its presence as a metabolite of Disulfiram. []

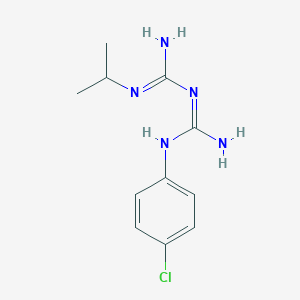

Q5: Have there been studies exploring potential radioprotective properties of compounds related to Methyl diethyldithiocarbamate?

A: Yes, a series of symmetrically and unsymmetrically N,N'-diaryl-substituted amidinomethyl diethyldithiocarbamates, structurally related to Me-DDTC, were synthesized and evaluated for their potential radioprotective activity. [, ] While (N-arylcarbamoyl)methyl diethyldithiocarbamates lacked protective effects, several amidines exhibited low toxicity and radioprotective capabilities. [, ] These findings were based on both the protective index (PI) and the 30-day survival rates (exceeding 35%) following lethal irradiation (800-rad X-rays). [, ]

Q6: What is the structural characterization of a compound related to Methyl diethyldithiocarbamate?

A: Research focusing on (5,7-Dimethyl-2-oxo-2H-chromen-4-yl)methyl diethyldithiocarbamate, a compound structurally similar to Me-DDTC, provides detailed structural characterization. [] The study revealed a nearly planar coumarin ring system within the compound. [] Further analysis identified an intramolecular C—H⋯S hydrogen bond and highlighted the presence of C—H⋯S hydrogen bonds and weak π–π interactions within the crystal structure. []

Q7: Are there any computational studies exploring Methyl diethyldithiocarbamate derivatives?

A: Yes, (5,7-Dimethyl-2-oxo-2H-chromen-4-yl)-methyl diethyldithiocarbamate has been investigated using molecular docking and spectral analysis techniques. [] While specific details about the study's findings were not provided in the abstract, this research highlights the application of computational chemistry tools to understand the properties and potential bioactivity of Me-DDTC derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)

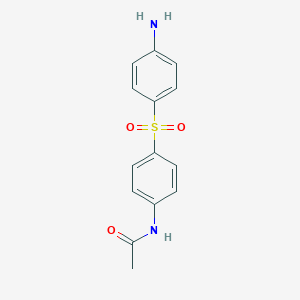

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)